molecular formula C22H18N2O3S B13438432 BDM31827

BDM31827

Cat. No.: B13438432
M. Wt: 390.5 g/mol
InChI Key: FYJKPCFYYJGKDO-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide (molecular formula: C₂₂H₁₈N₂O₃S) is a benzothiazole-acetamide hybrid compound characterized by a 1,3-benzothiazole core linked to a phenyl group at the 4-position. The acetamide side chain is substituted with a 3-methoxyphenoxy moiety (Figure 1). This structural motif is associated with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Key structural features:

  • Benzothiazole ring: A bicyclic heteroaromatic system with sulfur and nitrogen atoms, known for enhancing bioactivity through π-π stacking and hydrogen bonding .
  • 3-Methoxyphenoxy group: An electron-rich substituent that may improve solubility and target binding via methoxy-mediated interactions .
  • Acetamide linker: Provides conformational flexibility and facilitates interactions with biological targets like kinases or membrane receptors .

Properties

Molecular Formula

C22H18N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H18N2O3S/c1-26-17-5-4-6-18(13-17)27-14-21(25)23-16-11-9-15(10-12-16)22-24-19-7-2-3-8-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)

InChI Key

FYJKPCFYYJGKDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Step Reaction Reagents/Conditions Key Analytical Confirmations
1 Synthesis of 5-benzothiazol-2-yl-2-methoxy-phenol Cyclization of 2-aminothiophenol with 3-hydroxy-4-methoxy-benzaldehyde under reflux IR peaks: 3244 cm⁻¹ (O–H), 1586 cm⁻¹ (C=N), 731 cm⁻¹ (C–S–C); ¹H NMR signals at δ 4.821 (OH), 3.827 (OCH₃) confirm structure
2 Esterification to form (5-benzothiazol-2-yl-2-methoxy-phenoxy)-acetic acid ethyl ester Reaction with chloroethyl acetate in presence of base IR peaks: 1763 cm⁻¹ (C=O), 1586 cm⁻¹ (C=N); ¹H NMR signals at δ 4.912, 4.128, 3.831, 1.298 confirm ester formation
3 Conversion to hydrazide intermediate Treatment of ester with hydrazine hydrate IR peaks: 3648 cm⁻¹ (N–H), 1757 cm⁻¹ (C=O); ¹H NMR signals at δ 8.001 (NH₂), 4.809 (NH), 3.830 (OCH₃) confirm hydrazide
4 Amide coupling with 4-(1,3-benzothiazol-2-yl)aniline Amidation using coupling agents or direct reaction of acid derivative with amine Characterization by IR, NMR, and mass spectrometry confirms final compound

Detailed Reaction Conditions and Notes

  • Cyclization Reaction : The initial cyclization to form the benzothiazole core is typically performed by refluxing 2-aminothiophenol with a substituted benzaldehyde in ethanol or another suitable solvent, often under acidic or oxidative conditions to facilitate ring closure.

  • Esterification : The phenolic hydroxyl group is alkylated with chloroethyl acetate to introduce the acetic acid ethyl ester functionality. This step requires careful control of temperature and base to avoid side reactions.

  • Hydrazide Formation : The ester is reacted with hydrazine hydrate at moderate temperatures to yield the hydrazide intermediate, which is a key precursor for further functionalization.

  • Amide Bond Formation : The final step involves coupling the benzothiazolyl aniline derivative with the methoxyphenoxy acetic acid or its activated form (e.g., acid chloride or activated ester). Common coupling agents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which promote amide bond formation under mild conditions.

Analytical Data Supporting Synthesis

Compound Key IR Absorptions (cm⁻¹) ¹H NMR Key Signals (ppm) Other Characterization
5-benzothiazol-2-yl-2-methoxy-phenol 3244 (O–H), 1586 (C=N), 731 (C–S–C) 4.821 (OH), 3.827 (OCH₃) Confirmed by mass spectrometry and elemental analysis
(5-benzothiazol-2-yl-2-methoxy-phenoxy)-acetic acid ethyl ester 1763 (C=O), 1586 (C=N), 727 (C–S–C) 4.912 (OCH₃), 4.128 (CH₂), 1.298 (CH₃) NMR and IR consistent with ester formation
Hydrazide intermediate 3648 (N–H), 1757 (C=O), 729 (C–S–C) 8.001 (NH₂), 4.809 (NH), 3.830 (OCH₃) IR and NMR confirm hydrazide functionality
Final amide product Peaks consistent with amide C=O (~1650 cm⁻¹), aromatic C–H Aromatic protons 7.0–8.0 ppm, methoxy OCH₃ ~3.8 ppm Confirmed by mass spectrometry, elemental analysis, and chromatographic purity

Research Discoveries and Optimization

  • Yield Improvements : Studies have optimized reaction times and temperatures to maximize yield and purity, particularly in the amidation step where coupling agents and solvents influence efficiency.

  • Purification Techniques : Recrystallization and chromatographic methods (e.g., silica gel column chromatography) are commonly employed to isolate the final product with high purity.

  • Characterization Advances : Use of combined spectroscopic techniques (IR, ¹H NMR, ¹³C NMR, mass spectrometry) and X-ray crystallography has provided detailed structural confirmation, including confirmation of the benzothiazole ring system and the amide linkage.

Summary Table of Preparation Methods

Preparation Stage Reagents Conditions Key Observations References
Benzothiazole ring formation 2-aminothiophenol, 3-hydroxy-4-methoxy-benzaldehyde Reflux in ethanol, acidic/oxidative environment Cyclization confirmed by IR and NMR
Esterification Chloroethyl acetate, base (e.g., K₂CO₃) Room temperature to mild heating Ester formation confirmed by C=O IR peak
Hydrazide synthesis Hydrazine hydrate Moderate heating Hydrazide formation confirmed by N–H IR peaks
Amide coupling 4-(1,3-benzothiazol-2-yl)aniline, EDCI, HOBt Room temperature, inert atmosphere Amide bond formation confirmed by IR and NMR

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Modifications in Phenoxy/Aryloxy Substituents

Compound Name Molecular Formula Substituent(s) Biological Activity/Properties Evidence ID
Target Compound C₂₂H₁₈N₂O₃S 3-Methoxyphenoxy Anticancer (hypothesized)
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide C₂₃H₂₀N₂O₂S 2-Methylphenoxy Not reported; structural analog
2-(4-Methoxyphenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide C₁₉H₂₂N₄O₅S 4-Methoxyphenylamino Antimicrobial (tested against bacteria)
N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide C₂₅H₁₉FN₄O₂S 3-Fluorophenyl, thiophenyl Cytotoxic (specific targets unreported)

Key Observations :

  • Positional effects: The 3-methoxy group in the target compound may confer distinct electronic and steric properties compared to 2-methylphenoxy () or 4-methoxyphenylamino (). For instance, para-substituted methoxy groups often enhance membrane permeability .
  • Electron-withdrawing groups : Fluorine substitution (e.g., 3-fluorophenyl in ) may increase metabolic stability but reduce solubility .

Heterocyclic Modifications

Compound Name Molecular Formula Heterocyclic System Notable Features Evidence ID
Target Compound C₂₂H₁₈N₂O₃S 1,3-Benzothiazole Simplest benzothiazole core
2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide C₂₅H₂₁N₅OS₃ Triazole + thiophene Enhanced π-π interactions; antiviral potential
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) C₁₃H₁₆N₄OS Piperazine Improved solubility; kinase inhibition
2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-[4-(hydrazinecarbonyl)phenyl]acetamide C₁₆H₁₄N₄O₂S₂ Hydrazinecarbonylphenyl Schiff base precursor; anti-inflammatory

Key Observations :

  • Piperazine derivatives () improve solubility due to the basic nitrogen, making them favorable for CNS-targeting agents .

Physicochemical Properties

Property Target Compound N-(1,3-Benzothiazol-2-yl)acetamide () 2-(4-Methoxyphenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide ()
Melting Point Not reported 225–227°C (compound 53, ) 167–169°C (compound 52, )
LogP Estimated 3.8 (AlogPS) 2.1 2.9
Synthetic Yield Not reported 32% (compound 53, ) 42.3% (compound 52, )

Key Observations :

  • Higher melting points correlate with rigid aromatic systems (e.g., benzothiazole in vs. morpholinosulfonyl in ).
  • The target compound’s higher LogP suggests greater lipophilicity, which may improve blood-brain barrier penetration .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C22H18N2O4
IUPAC Name: N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide

The compound features a benzothiazole ring fused with a phenyl group and an acetamide moiety, contributing to its unique biological properties. The presence of the methoxyphenoxy group enhances its solubility and bioavailability.

Antimicrobial Activity

Research has demonstrated that N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide exhibits significant antimicrobial activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus10.7 - 21.4 μmol/mL21.4 - 40.2 μmol/mL
Escherichia coli15.0 - 30.0 μmol/mL30.0 - 60.0 μmol/mL
Candida albicans20.0 - 40.0 μmol/mL40.0 - 80.0 μmol/mL

These findings indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Anticancer Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide has been investigated for its potential anticancer effects, particularly as an inhibitor of human monoacylglycerol lipase (hMAGL), an enzyme implicated in cancer progression.

Case Study: Inhibition of hMAGL

A study synthesized thirty-five derivatives of this compound, identifying several with potent inhibitory effects on hMAGL:

  • Compound 21: IC50 = 6.5 nM
  • Compound 24: IC50 = 9 nM

Both compounds were subjected to further testing against breast cancer cell lines (MCF7 and MDA-MB-468), showing promising growth inhibition:

Table 2: Anticancer Activity Data

CompoundCell LineGI50 Value (nM)
Compound 21MCF732.5
Compound 21MDA-MB-46823.8
Compound 24MCF737.1
Compound 24MDA-MB-46825.1

These results suggest that the compound may play a role in cancer therapy by enhancing insulin sensitivity and inhibiting tumor growth.

The biological activity of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide is attributed to its interaction with specific molecular targets:

  • Protein Tyrosine Phosphatase-1B (PTB-1B): Inhibition leads to increased insulin sensitivity.
  • Bacterial Enzymes: Disruption of bacterial metabolism.
  • Fungal Cell Wall Components: Interference with cell wall synthesis.

This multifaceted mechanism highlights the compound's potential as both an antimicrobial and anticancer agent.

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